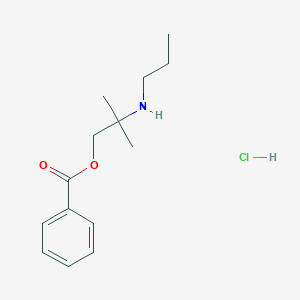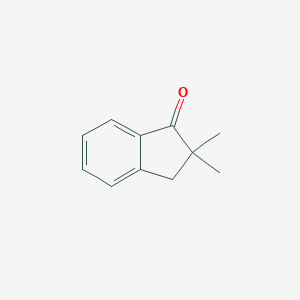
2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of organic compounds known as indenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a cyclopentene ring. The specific compound has additional methyl groups and a ketone functional group, which may influence its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been explored in various studies. For instance, the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates was achieved under solvent-free conditions using microwave irradiation with molybdate sulfuric acid (MSA) as a catalyst, indicating a potential method for synthesizing related compounds . Additionally, the synthesis of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol involved the coupling of silyl enol ether of 1-indanone with the dimethyl ketal of 2-indanone, followed by alkylation and reduction steps . These methods highlight the reactivity of indene derivatives and provide insight into possible synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
Molecular Structure Analysis
The molecular structure of related indene derivatives has been analyzed in some studies. For example, the crystal structure of a brominated biindenylidenedione derivative was obtained, revealing a defective tightness in molecular arrangement compared to its precursor . This suggests that substitutions on the indene ring can significantly alter the molecular packing and, potentially, the properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving indene derivatives are diverse and can lead to various functionalized products. The study on the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates demonstrates the reactivity of indene amines with aldehydes and phosphonates under catalytic conditions . This indicates that 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could potentially undergo similar reactions, leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one are not detailed in the provided papers, the properties of similar compounds can offer some insights. The photochromic and photomagnetic properties of brominated biindenylidenedione derivatives were investigated, showing that substitutions on the indene ring can significantly affect these properties . This suggests that the physical and chemical properties of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one could be similarly influenced by its functional groups and substitutions.
Applications De Recherche Scientifique
Efficient Synthesis Methods
Researchers have developed efficient and environmentally benign synthesis methods for compounds related to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. For instance, a one-pot, four-component synthesis approach has been reported, offering a rapid and eco-friendly route to synthesize complex molecules, showcasing the versatility of such compounds in organic synthesis (Mosaddegh & Hassankhani, 2011).
Potential Anti-Inflammatory Agents
Certain diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, have been synthesized and demonstrated significant anti-inflammatory activity, suggesting potential for new anti-inflammatory agents (Sheridan et al., 2009).
Photocycloaddition Reactions
Studies on photocycloaddition reactions involving similar compounds have revealed regio- and stereospecific reactions, contributing to the understanding of photochemical processes and offering insights into designing light-induced synthetic pathways (Margaretha et al., 2007).
Green Chemistry Approaches
In the context of green chemistry, efficient syntheses of related compounds under solvent-free conditions have been achieved, highlighting the compound's role in promoting sustainable chemical processes (Reddy et al., 2014).
Advanced Materials and Corrosion Inhibition
Research has also extended to the exploration of derivatives of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one in the field of materials science, particularly as corrosion inhibitors for metals, demonstrating the compound's utility in protective coatings and industrial applications (Saady et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(2)7-8-5-3-4-6-9(8)10(11)12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDWGITABCILM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306570 |
Source


|
| Record name | Dimethylindanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
10489-28-8 |
Source


|
| Record name | 10489-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylindanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


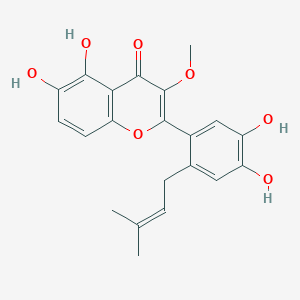
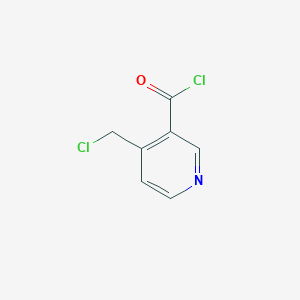
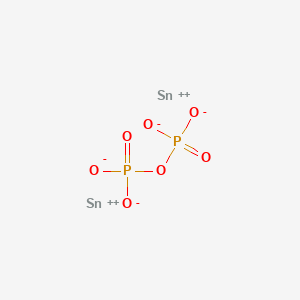
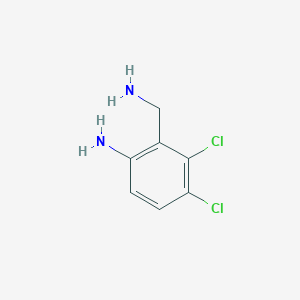
![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)
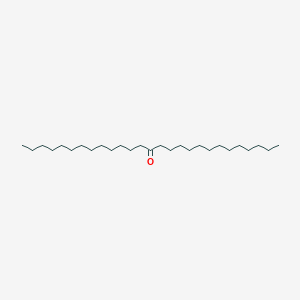
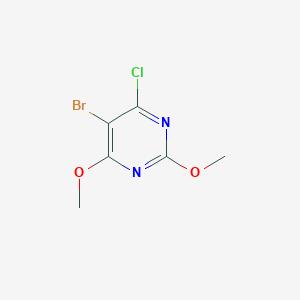
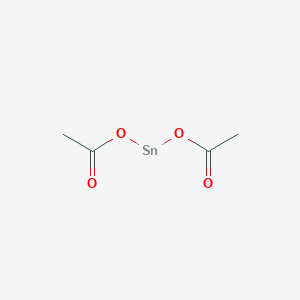

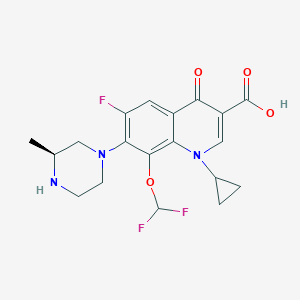

![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
